molecular formula C17H28N2O2 B8679065 (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol CAS No. 820231-76-3

(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol

Cat. No.: B8679065
CAS No.: 820231-76-3
M. Wt: 292.4 g/mol
InChI Key: WPEUZXAWBXRQMT-INIZCTEOSA-N
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Description

(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is a complex organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a condensation reaction involving a suitable aldehyde or ketone.

    Formation of the Hexanol Chain: The hexanol chain is introduced through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine ring under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium iodide or ammonia can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanal or 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexanone.

    Reduction: Formation of 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol.

    Substitution: Formation of compounds such as 6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol.

Scientific Research Applications

(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of pyridine and pyrrolidine derivatives with biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}pyridin-3-yl)hexan-1-one: Similar structure but with a ketone group instead of an alcohol.

    6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]methoxy}piperidin-3-yl)hexan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.

    6-(5-{[(2S)-1-Methylpyrrolidin-2-yl]amino}pyridin-3-yl)hexan-1-ol: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

(S)-6-(5-((1-Methylpyrrolidin-2-yl)methoxy)pyridin-3-yl)hexan-1-ol is unique due to the presence of both a pyridine and a pyrrolidine ring, as well as the methoxy and hexanol functional groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

820231-76-3

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

6-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]hexan-1-ol

InChI

InChI=1S/C17H28N2O2/c1-19-9-6-8-16(19)14-21-17-11-15(12-18-13-17)7-4-2-3-5-10-20/h11-13,16,20H,2-10,14H2,1H3/t16-/m0/s1

InChI Key

WPEUZXAWBXRQMT-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC(=C2)CCCCCCO

Canonical SMILES

CN1CCCC1COC2=CN=CC(=C2)CCCCCCO

Origin of Product

United States

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